![molecular formula C13H15ClN2O2S B6339979 5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole CAS No. 1221342-93-3](/img/structure/B6339979.png)
5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole
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Overview
Description
5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole (CMSPI) is a novel synthetic compound that is used as a reagent in a variety of scientific and industrial applications. CMSPI is a highly efficient and versatile reagent that is used in a range of synthetic organic chemistry processes. It is also used in the synthesis of various compounds, including pharmaceutical, agricultural, and industrial products. In addition, CMSPI has been found to be useful in the biochemistry and physiology research fields.
Scientific Research Applications
Proteomics and Peptide Mapping
- Application Details :
- Trypsin Inhibition : The compound can inhibit trypsin activity, which is crucial for controlled protein digestion. Immobilized TPCK trypsin (treated with L-1-tosylamido-2-phenylethyl chloromethyl ketone) is commonly used for this purpose .
Edman Degradation Sequencing
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminopyrimidine derivatives, have shown antitrypanosomal and antiplasmodial activities . These compounds interact with organisms causing diseases like sleeping sickness (Trypanosoma brucei rhodesiense) and malaria (Plasmodium falciparum NF54) .
Mode of Action
For instance, the compound TPCK, a potent serine protease inhibitor, reacts with the retinoblastoma protein (RB)-binding core of HPV-18 E7 protein and abolishes its RB-binding capability .
Biochemical Pathways
For instance, in aromatic rice varieties, the differential aroma levels could be attributed to differential regulation of metabolites and genes, belonging to 2-acetyl-1-pyrroline, shikimate, oxylipin, and terpenoid metabolic pathways .
properties
IUPAC Name |
5-(chloromethyl)-2-methylsulfonyl-1-(2-phenylethyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-19(17,18)13-15-10-12(9-14)16(13)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFSNIKRYQUCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CCC2=CC=CC=C2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole |
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